Covalent Binding to PAK1 Regulatory Domain with Conformational Specificity Unmatched by ATP-Competitive Inhibitors
IPA-3 binds covalently to the PAK1 autoregulatory domain, a mechanism that fundamentally differs from ATP-competitive inhibitors such as FRAX597, FRAX486, and G5555, which target the ATP-binding pocket of the catalytic domain [1]. Critically, IPA-3 binds only to the inactive, autoinhibited conformation of PAK1; preactivated PAK1 is neither inhibited nor bound significantly by IPA-3 [2]. This conformational specificity is not observed with ATP-competitive inhibitors, which inhibit both inactive and preactivated PAK1 indiscriminately .
| Evidence Dimension | Binding mechanism and conformational specificity |
|---|---|
| Target Compound Data | Apparent Kd = 1.9 µM (covalent binding to PAK1 regulatory domain); no significant binding to preactivated PAK1; binding reversed by reducing agents (DTT) |
| Comparator Or Baseline | FRAX597: ATP-competitive, binds PAK1 catalytic domain (IC50 = 8 nM); inhibits both inactive and active PAK1 |
| Quantified Difference | Mechanistic dichotomy: IPA-3 prevents activation via allosteric covalent binding; FRAX597 inhibits catalytic activity directly |
| Conditions | Recombinant PAK1 protein in vitro; radiolabeled [14C]-IPA-3 binding assays; Cdc42-stimulated activation assays |
Why This Matters
For researchers investigating PAK1 activation dynamics versus kinase activity per se, IPA-3 uniquely enables dissection of activation-dependent versus activity-dependent PAK1 functions.
- [1] Rudolph J, Crawford JJ, Hoeflich KP, Chernoff J. p21-activated kinase inhibitors. Enzymes. 2013;34 Pt. B:157-80. View Source
- [2] Viaud J, Peterson JR. An allosteric kinase inhibitor binds the p21-activated kinase autoregulatory domain covalently. Mol Cancer Ther. 2009 Sep;8(9):2559-65. View Source
